
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both methoxy and triazole groups in the molecule imparts unique chemical properties that can be exploited for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methoxypyridine and an azide derivative.
Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Reaction Conditions: The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can be used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Materials Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coordination complexes.
Organic Synthesis: The compound can be used as a versatile intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound’s potential biological activity makes it a valuable tool for studying various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets. Additionally, the methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.
Comparación Con Compuestos Similares
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine can be compared with other similar compounds, such as:
2-Methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine: This compound has a similar structure but contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring. The different triazole ring can lead to variations in chemical reactivity and biological activity.
2-(1H-1,2,4-Triazol-3-yl)pyridine:
2,6-Bis(1,2,3-triazol-4-yl)pyridine:
The unique combination of the methoxy and 1,2,3-triazole groups in this compound imparts distinct chemical properties that can be exploited for various applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
2-methoxy-5-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-3-2-6(4-9-8)7-5-10-12-11-7/h2-5H,1H3,(H,10,11,12) |
Clave InChI |
ODFFNSGVCTXBHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


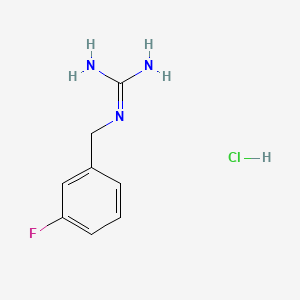


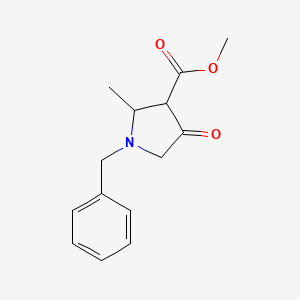

![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
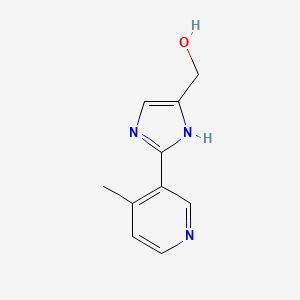
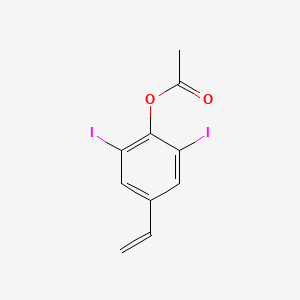
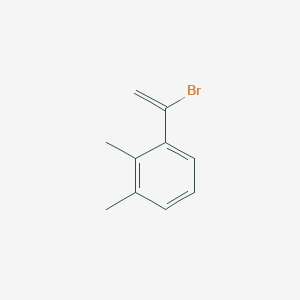
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)

![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
